![molecular formula C17H15FN2O2 B5858849 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide, commonly known as Fluo-4, is a synthetic fluorescent dye used in scientific research to detect calcium ion concentration changes in living cells. The dye has a high sensitivity to calcium ions, making it a valuable tool in various scientific fields, including neuroscience, cardiology, and pharmacology.

Mechanism of Action

Fluo-4 works by binding to calcium ions, causing the dye to fluoresce. The fluorescence intensity is proportional to the concentration of calcium ions present in the cell. When calcium ions bind to Fluo-4, the dye undergoes a conformational change, resulting in an increase in fluorescence intensity. The change in fluorescence can be detected using a fluorescence microscope or a fluorometer.

Biochemical and Physiological Effects:

Fluo-4 has no known biochemical or physiological effects on living cells. The dye is non-toxic and does not interfere with cellular functions. However, the use of Fluo-4 can alter the calcium signaling pathway in living cells, leading to changes in cellular behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Fluo-4 in lab experiments is its high sensitivity to calcium ions. The dye has a low detection limit, allowing researchers to detect even small changes in calcium ion concentration. Fluo-4 is also non-toxic and does not interfere with cellular functions, making it a safe tool for studying living cells.

However, there are some limitations to using Fluo-4 in lab experiments. The dye has a relatively short half-life, meaning that it may degrade over time, leading to inaccurate results. Fluo-4 is also sensitive to pH changes, which can affect the fluorescence intensity. Finally, the use of Fluo-4 requires specialized equipment, including a fluorescence microscope or a fluorometer.

Future Directions

There are several future directions for the use of Fluo-4 in scientific research. One potential application is in the study of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Fluo-4 can be used to study the role of calcium signaling in the development and progression of these diseases.

Another potential application is in drug discovery. Fluo-4 can be used to screen potential drug candidates for their effects on calcium signaling in living cells. This could lead to the development of new drugs for a wide range of diseases.

In conclusion, Fluo-4 is a valuable tool in scientific research for studying calcium signaling in living cells. The dye has a high sensitivity to calcium ions, making it a valuable tool in various scientific fields. Fluo-4 has no known biochemical or physiological effects on living cells and is non-toxic, making it a safe tool for studying living cells. However, there are some limitations to using Fluo-4 in lab experiments, including its short half-life and sensitivity to pH changes. Despite these limitations, there are several future directions for the use of Fluo-4 in scientific research, including the study of neurological disorders and drug discovery.

Synthesis Methods

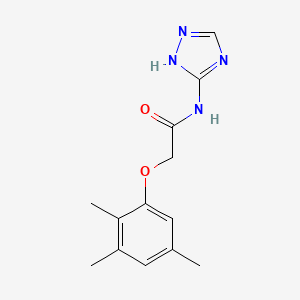

The synthesis of Fluo-4 involves several steps, including the reaction of 2-fluoroaniline with 2-nitrobenzaldehyde to form 2-(2-fluorophenyl)benzoxazole. The benzoxazole is then reacted with butanoyl chloride to form Fluo-4. The final product is purified using column chromatography.

Scientific Research Applications

Fluo-4 is widely used in scientific research to study calcium signaling in living cells. Calcium signaling plays a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. Fluo-4 is used to detect changes in calcium ion concentration in real-time, allowing researchers to study the dynamics of calcium signaling in living cells.

properties

IUPAC Name |

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-2-5-16(21)19-11-8-9-15-14(10-11)20-17(22-15)12-6-3-4-7-13(12)18/h3-4,6-10H,2,5H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOPZJRDRZGJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)

![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)

![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)

![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)